molecular formula C25H31BrOS3 B13058332 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde

5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde

Cat. No.: B13058332
M. Wt: 523.6 g/mol
InChI Key: BHEQNSDXCBNBQE-UHFFFAOYSA-N
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Description

5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde: is an organic compound with the molecular formula C25H31BrOS3 and a molecular weight of 523.61 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and hexyl groups attached to the thiophene rings. It is commonly used as an intermediate in organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-hexylthiophene followed by coupling reactions to form the desired product . The reaction conditions often involve the use of catalysts such as palladium or nickel, and solvents like chlorobenzene .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield . The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can participate in π-π stacking interactions, which are crucial for its role in electronic materials . Additionally, the bromine atom can facilitate halogen bonding, enhancing the compound’s reactivity in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde lies in its structure, which combines multiple thiophene rings with bromine and hexyl substituents. This combination enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable intermediate in the synthesis of advanced materials .

Properties

Molecular Formula

C25H31BrOS3

Molecular Weight

523.6 g/mol

IUPAC Name

5-[5-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophen-2-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C25H31BrOS3/c1-3-5-7-9-11-18-15-22(29-24(18)21-14-13-20(17-27)28-21)25-19(16-23(26)30-25)12-10-8-6-4-2/h13-17H,3-12H2,1-2H3

InChI Key

BHEQNSDXCBNBQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=C(C=C(S2)Br)CCCCCC)C3=CC=C(S3)C=O

Origin of Product

United States

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